molecular formula C17H25NO4S2 B2738775 3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine CAS No. 1797178-03-0

3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine

Cat. No. B2738775
CAS RN: 1797178-03-0
M. Wt: 371.51
InChI Key: XWMSXHSJHMLZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound is a member of the azetidine family and is known for its unique structural features and biological activities.

Scientific Research Applications

Synthesis and Molecular Imaging Applications

A notable application involves the synthesis of ApoSense compound [18F]NST732, which is capable of selective targeting, binding, and accumulation within cells undergoing apoptotic cell death. This compound has significant implications for molecular imaging, particularly in monitoring antiapoptotic drug treatments using positron emission tomography studies. The synthesis process involves nucleophilic ring opening of an aziridine precursor, highlighting a methodological approach to radiolabeling and molecular imaging agents (Basuli et al., 2012).

Anticancer Research

Further, the synthesis and biological evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have demonstrated potent cytotoxic activity against various human cancer cell lines. This research underscores the therapeutic potential of such compounds in anticancer strategies, where specific derivatives have shown remarkable cytotoxic activity along with low toxicity in normal human kidney cells. The mechanism involves inducing apoptosis and arresting the cell cycle at the G1 phase, mediated by upregulation of caspase proteins and gene expression levels (Ravichandiran et al., 2019).

Polymer Science

In polymer science, the anionic ring-opening polymerizations of N-(alkylsulfonyl)azetidines have been explored, revealing the formation of poly(N-sulfonylazetidine)s. These polymers are potential precursors to valuable polyimines, offering insights into the effects of alkyl sulfonyl substitution on polymerization kinetics and the solubility of the resultant polymers. Such studies contribute to our understanding of polymer synthesis and the development of new materials with specific properties (Rowe et al., 2019).

properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S2/c1-13(2)12-23(19,20)17-10-18(11-17)24(21,22)16-8-7-14-5-3-4-6-15(14)9-16/h7-9,13,17H,3-6,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMSXHSJHMLZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine

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